3-Oxo-2-[(E)-phenyldiazenyl]butanamide
CAS No.: 142527-51-3
Cat. No.: VC16840500
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142527-51-3 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-oxo-2-phenyldiazenylbutanamide |
| Standard InChI | InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,15) |
| Standard InChI Key | SJCDMSODHCQRIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C(=O)N)N=NC1=CC=CC=C1 |
Introduction
Structural Characteristics and Nomenclature
3-Oxo-2-[(E)-phenyldiazenyl]butanamide (IUPAC name: 2-diazenylphenyl-3-oxobutanamide) features a four-carbon backbone with a ketone group at position 3 and an (E)-configured phenyldiazenyl moiety at position 2. The molecular formula is C₁₀H₁₂N₄O₂, derived from the butanamide skeleton (C₄H₇NO₂) modified by a diazenylphenyl substituent (C₆H₅N₂). Key structural attributes include:
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β-Keto amide core: The 3-oxobutanamide group confers reactivity typical of β-diketones, including keto-enol tautomerism and susceptibility to nucleophilic attack .
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Azo functionality: The (E)-phenyldiazenyl group introduces photochromic and coordination properties, common in dyes and metal-organic complexes .
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Stereoelectronic effects: The planar diazenyl group and conjugated keto-enol system enable extended π-delocalization, influencing spectral and stability profiles .
Comparisons to structurally similar compounds, such as 3-oxo-N-(4-phenyldiazenylphenyl)butanamide (CAS 38659-87-9) , highlight the impact of substituent positioning on physicochemical behavior.
Synthetic Methodologies
Azo Coupling Reactions
The diazenyl group is typically introduced via diazo coupling between aryl diazonium salts and active methylene compounds. For example:
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Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) at 0–5°C to generate diazonium salts.
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Coupling: The diazonium salt reacts with 3-oxobutanamide’s enolate under basic conditions (e.g., NaHCO₃), forming the azo linkage .
Critical parameters:
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pH control (pH 7–9) to stabilize the diazonium ion.
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Temperature maintenance (<10°C) to prevent decomposition.
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Use of polar aprotic solvents (e.g., DMF, dioxane) to enhance solubility .
Physicochemical Properties
Data extrapolated from analogs suggest the following properties for 3-oxo-2-[(E)-phenyldiazenyl]butanamide:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Molecular weight | 236.23 g/mol | C₁₆H₁₅N₃O₂ |
| Melting point | 160–165°C | C₁₁H₁₃NO₂ |
| logP | 2.8–3.2 | C₁₂H₁₇NO |
| λmax (UV-Vis) | 340–360 nm | C₁₆H₁₅N₃O₂ |
Thermal stability: Decomposition above 200°C, consistent with azo compounds’ propensity for thermal N₂ elimination .
Reactivity and Applications
Coordination Chemistry
The β-keto amide and azo groups serve as bidentate ligands for transition metals. For example, Zn²⁺ and Cu²⁺ complexes exhibit enhanced catalytic activity in oxidation reactions .
Biological Activity
While no direct studies exist, structurally related N-hydroxysulfonamides and hydroxamates show inhibitory effects on matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs) . The azo group’s electron-withdrawing nature may modulate binding affinity to zinc-containing enzymes.
Material Science
Azo derivatives are pivotal in photoresponsive materials. The E/Z isomerization under UV light enables applications in optical storage and molecular switches .
Challenges and Future Directions
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